Cas no 2680806-07-7 (4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid)

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid structure
2680806-07-7 structure
商品名:4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
CAS番号:2680806-07-7
MF:C15H17NO4
メガワット:275.299784421921
CID:6598132
PubChem ID:165941703

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid 化学的及び物理的性質

名前と識別子

    • 2680806-07-7
    • 4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
    • EN300-28284475
    • 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
    • インチ: 1S/C15H17NO4/c1-2-9-20-14(19)16-10-15(7-8-15)12-5-3-11(4-6-12)13(17)18/h2-6H,1,7-10H2,(H,16,19)(H,17,18)
    • InChIKey: BWMSGRPCWXXUMJ-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(NCC1(C2C=CC(C(=O)O)=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 275.11575802g/mol
  • どういたいしつりょう: 275.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 75.6Ų

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284475-5.0g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
5.0g
$3770.0 2025-03-19
Enamine
EN300-28284475-0.5g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
0.5g
$1247.0 2025-03-19
Enamine
EN300-28284475-0.05g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-28284475-10.0g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-28284475-1.0g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-28284475-2.5g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
2.5g
$2548.0 2025-03-19
Enamine
EN300-28284475-0.25g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-28284475-0.1g
4-[1-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
2680806-07-7 95.0%
0.1g
$1144.0 2025-03-19

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid 関連文献

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acidに関する追加情報

Professional Introduction to 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic Acid (CAS No. 2680806-07-7)

4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid, with the CAS number 2680806-07-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core appended with a cyclopropyl and an amino-methyl side chain. The presence of these functional groups makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The< strong>nomenclature of this compound is highly descriptive, reflecting its chemical composition and architecture. The term "benzoic acid" indicates the presence of a benzene ring substituted with a carboxylic acid group. The "cyclopropyl" moiety introduces a three-membered cyclic structure, while the "amino-methyl" group suggests the presence of an amine linkage connected to a methyl group. The "prop-2-en-1-yloxy" part refers to an ester group derived from prop-2-enol (allyl alcohol), further enriching the molecular complexity.

Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules. The synthesis of 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. These synthetic strategies are critical for achieving high yields and purity, which are essential for subsequent biological evaluations.

The< strong>structural features of this compound make it an attractive scaffold for drug discovery. The benzoic acid moiety is known for its pharmacological properties, including anti-inflammatory and analgesic effects. Additionally, the cyclopropyl group has been shown to enhance metabolic stability and bioavailability in drug candidates. The amino-methyl side chain provides a site for further derivatization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound.

In recent years, there has been growing interest in exploring the potential of cyclopropane-containing compounds in medicinal chemistry. Cyclopropanes are known for their unique electronic properties and their ability to modulate biological targets in novel ways. For instance, studies have demonstrated that cyclopropane derivatives can exhibit potent activity against various enzymes and receptors involved in disease pathways. The incorporation of a cyclopropyl group into 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid may thus contribute to its therapeutic potential.

The< strong>biological activity of this compound has been the subject of several investigations. Preliminary studies suggest that it may possess inhibitory effects on certain enzymes relevant to inflammatory diseases. The ester functionality present in the molecule could serve as a prodrug moiety, potentially enhancing its absorption and distribution within the body. Furthermore, the amine group provides a site for interaction with biological targets, such as proteins and nucleic acids, which could be exploited for therapeutic purposes.

One of the most exciting aspects of 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid is its potential as a lead compound for further drug development. By leveraging structure-based drug design principles, researchers can modify specific regions of the molecule to optimize its biological activity. For example, computational modeling techniques can be used to predict how different structural modifications will affect the compound's binding affinity to target proteins.

The< strong>synthetic accessibility of this compound is another key factor contributing to its significance in pharmaceutical research. With advancements in synthetic methodologies, it is now possible to produce complex molecules like 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid on a scalable basis. This capability is crucial for conducting thorough pharmacological evaluations and for advancing promising candidates into clinical trials.

In conclusion, 4-[1-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid (CAS No. 2680806-07-7) represents an intriguing molecule with significant potential in medicinal chemistry. Its complex structure, combined with its diverse functional groups, makes it a valuable scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in the development of novel treatments for various diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量